molecular formula C5H3N3 B1316004 Pyridazine-4-carbonitrile CAS No. 68776-62-5

Pyridazine-4-carbonitrile

Cat. No. B1316004
CAS RN: 68776-62-5
M. Wt: 105.1 g/mol
InChI Key: QXOXHGUPISQLPW-UHFFFAOYSA-N
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Description

Pyridazine-4-carbonitrile is a derivative of pyridazine, a heterocyclic compound with two adjacent nitrogen atoms . It is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .


Synthesis Analysis

The synthesis of pyridazine frameworks has been achieved primarily by the addition of hydrazine or its derivative to an appropriate 1,4-diketones and 1,4-ketoacids . Other pyridazines like amino pyridazines have been prepared from polyfunctionalized nitriles, especially via the Jaap-Klingemaan reaction .


Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Chemical Reactions Analysis

In the pyridazine series, the formal replacement of the CN group has been observed in the treatment of 4-cyano-3(2 H)-pyridazinone or tetrazolo[1,5-b]pyridazine-8-carbonitrile with phenylmagnesium chloride .


Physical And Chemical Properties Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . It is a colorless liquid with a boiling point of 208 °C .

Scientific Research Applications

Efficient Synthesis Methods Pyridazine-4-carbonitrile and its derivatives have been a focus for efficient synthesis methods, enhancing the production of polyfunctionalized heterocyclic compounds. The regioselective Reissert-type reaction has been pivotal in synthesizing various 5-substituted-3-pyridazine carbonitrile derivatives, showcasing good yields and regioselectivity (Wang et al., 2016). Another notable method involves the reaction of 4-substituted thiosemicarbazides with certain reactants to synthesize 3-amino-5-benzyl-6-phenylpyridazine-4-carbonitrile, confirmed by X-ray crystallography (Hassan et al., 2013).

Synthesis and Antimicrobial Activity Pyridazine-4-carbonitrile has also been instrumental in synthesizing antimicrobial agents. Notably, pyrazolo[3,4-d]pyrimidine derivatives synthesized from pyridazine-4-carbonitrile showed promising antibacterial activity (Rostamizadeh et al., 2013). Similarly, other derivatives synthesized from pyridazine-4-carbonitrile demonstrated antimicrobial and antifungal activity, further highlighting the compound's significance in developing new therapeutic agents (El-Essawy et al., 2010).

Molecular Docking Studies The realm of molecular docking and drug discovery has also seen the utility of pyridazine-4-carbonitrile. Synthesized derivatives have been evaluated as potential inhibitors in various studies, contributing to the understanding of molecular interactions and aiding in drug design (Venkateshan et al., 2019).

Safety And Hazards

Pyridazine-4-carbonitrile should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The pyridazine ring, due to its unique physicochemical properties, has potential in drug discovery and is illustrated through applications that take advantage of the inherent physicochemical properties as an approach to solving challenges associated with candidate optimization .

properties

IUPAC Name

pyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-3-5-1-2-7-8-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOXHGUPISQLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578225
Record name Pyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-4-carbonitrile

CAS RN

68776-62-5
Record name 4-Pyridazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68776-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
J Khalafy, S Farajzadeh, A Marjani… - Current Chemistry …, 2014 - m.growingscience.com
The title compound 3-amino-5-(4-chlorophenyl) pyridazine-4-carbonitrile was prepared by a one-pot three-component reaction of malononitrile with corresponding arylglyoxal in the …
Number of citations: 2 m.growingscience.com
FM Abdelrazek, AA Fadda… - Synthetic Communications, 2011 - Taylor & Francis
Phenacyl-malononitrile derivatives 1a and b react with dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene to afford the enaminones 2a and b respectively. Compounds …
Number of citations: 22 www.tandfonline.com
SM Al‐Mousawi, MA El‐Apasery… - Journal of …, 2008 - Wiley Online Library
… to yield 5‐methyl‐3‐oxo‐2‐phenyl‐6‐phenylazo‐2,3‐dihydropyridazine‐4‐carbonitrile compound (9a), 5‐ethyl‐3‐oxo‐2‐p‐tolyl‐6‐p‐tolylazo‐2,3‐dihydro‐pyridazine‐4‐carbonitrile …
Number of citations: 10 onlinelibrary.wiley.com
HM Hassaneen, NM Abunada, HM Hassaneen - Natural Science, 2010 - scirp.org
Diazonium chlorides of 5-amino-3-methypyrazole 1a and 5-amino-4-phenylpyrazole 1b coupled with 1,3-indanedione 2 and led to the formation of acyclic hydrazone 3a and a cyclic …
Number of citations: 4 www.scirp.org
SI Aziz, HF Anwar, MA El‐Apasery… - Journal of heterocyclic …, 2007 - Wiley Online Library
Novel routes to 3‐aminopyridazines, 10aH‐pyridazino[1,6‐a]quinazoline and, thieno[3,4‐d]pyridazine utilizing the reaction of 2‐oxobutanal‐1‐arylhydrazones 3a,b with α,β‐…
Number of citations: 10 onlinelibrary.wiley.com
EF Ewies, MF El-Shehry, LS Boulos - International Journal of …, 2015 - researchgate.net
… (8c), 2,3-dihydro-3-((1,3-dioxoisoindolin-2-yl)methylene) -5,6-diphenylpyridazine-4carbonitrile (8d) respectively, together with 3-(ethylsulfanyl)-5,6-diphenyl pyridazine-4-carbonitrile (5b…
Number of citations: 14 www.researchgate.net
S Wang, Z Geng, R Guo, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2016 - Elsevier
Various 5-substituted-3-pyridazine carbonitrile derivatives were synthesized by regioselective Reissert-type reaction with 4-substituted pyridazine, 4-methylbenzene-1-sulfonyl chloride …
Number of citations: 5 www.sciencedirect.com
IA Abdelhamid, ES Darwish, MA Nasra… - …, 2010 - thieme-connect.com
… The condensation with malononitrile resulted in the formation of a [1]benzothieno[3′,2′:5,6]pyrimido[1,2-b]pyridazine-4-carbonitrile. The azaenamine also reacted with aldehydes and …
Number of citations: 37 www.thieme-connect.com
WW Wardakhan, EM Samir - Journal of Chemistry, 2013 - hindawi.com
The reaction of cyclopentanone with either malononitrile or ethyl cyanoacetate gave the corresponding condensated products. The latter underwent some heterocyclic reactions to give …
Number of citations: 1 www.hindawi.com
IA Abdelhamid, ES Darwish, MA Nasra, FM Abdel-Gallil… - Arkivoc, 2008 - scholar.cu.edu.eg
… 2-Phenyl-6-(thiophene-2-carbonyl)2,3-dihydro-pyridazine-4-carbonitrile (5). Yellow crystals … 6-(4-Methyl-benzoyl)-2-phenyl-2,3-dihydro-pyridazine-4-carbonitrile (10). Yellow solid …
Number of citations: 7 scholar.cu.edu.eg

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